N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide
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Overview
Description
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide is a synthetic organic compound, likely with interesting pharmacological and chemical properties. Its complex structure suggests it may have significant potential for applications in scientific research, particularly in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One possible synthetic route might involve the reaction of 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline with a sulfamoyl chloride derivative, followed by subsequent reaction with 4-amino-3-methylphenylpropanoic acid. The reaction conditions would typically involve maintaining a controlled temperature and pH, alongside the use of appropriate catalysts and solvents to facilitate the reactions.
Industrial Production Methods
For industrial production, optimization of the reaction conditions to maximize yield and purity would be crucial. This often involves scale-up processes such as continuous flow reactors, automated synthesis setups, and stringent quality control measures to ensure batch consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring or the methoxyethyl group.
Reduction: : Reduction reactions might target the sulfonamide group or other carbonyl groups present.
Substitution: : Substitution reactions could occur on the aromatic ring, the methoxyethyl group, or the propionamide group.
Common Reagents and Conditions
Typical reagents for these reactions could include strong oxidizers like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would include controlled temperatures, specific solvents, and the use of catalysts to drive the reactions efficiently.
Major Products Formed
The major products from these reactions would depend on the specific reaction and conditions used. For example, oxidation might produce sulfoxides or sulfones, while reduction might yield primary amines or alcohols. Substitution reactions could result in various functionalized derivatives.
Scientific Research Applications
Chemistry: : As a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Possible use as a probe or inhibitor in biochemical assays.
Medicine: : Potential therapeutic applications, particularly if it shows bioactivity against certain targets.
Industry: : Use in materials science or as a precursor in the manufacture of specialized chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding. If it has pharmacological activity, it might interact with specific receptors or pathways, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Compared to similar compounds, N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide is unique due to its combination of the tetrahydroquinoline structure with the sulfamoyl and propionamide groups. Similar compounds might include:
Sulfamoyl derivatives: : Various sulfonamide drugs with similar functional groups but different core structures.
Quinoline derivatives: : Compounds with similar quinoline or tetrahydroquinoline backbones but different substituents.
Propionamide derivatives: : Compounds with the propionamide group attached to different aromatic or aliphatic structures.
This comparison highlights the compound's unique features and potential for specialized applications.
Properties
IUPAC Name |
N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-4-22(26)23-18-9-10-21(16(2)14-18)30(27,28)24-19-8-7-17-6-5-11-25(12-13-29-3)20(17)15-19/h7-10,14-15,24H,4-6,11-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEYNEUMDCXUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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